Triazole N-2 Regioisomerism Distinguishes the Compound from Anti-FXIIa Triazol-1-yl Benzamides
The target compound features a 2H-1,2,3-triazol-2-yl linkage, in contrast to the triazol-1-yl benzamides recently shown to inhibit Factor XIIa [1]. In that series, the most potent derivative exhibited nanomolar binding affinity to FXIIa and doubled the activated partial thromboplastin time (APTT) of human plasma. No quantitative data are available for the N-2 isomer, but the regioisomeric difference is expected to influence target engagement due to altered electronic distribution and binding pocket complementarity. This structural distinction is critical for SAR studies aiming to compare 1-yl vs. 2-yl activity within the same chemotype.
| Evidence Dimension | Triazole regioisomer (1-yl vs 2-yl) impact on biological activity |
|---|---|
| Target Compound Data | No quantitative FXIIa inhibition data available for the N-2 isomer |
| Comparator Or Baseline | Triazol-1-yl benzamide derivative (compound 1) exhibiting nanomolar FXIIa binding affinity and APTT doubling in human plasma [1] |
| Quantified Difference | Not quantifiable due to lack of N-2 isomer data; structural differentiation confirmed by regioisomer identity |
| Conditions | Human FXIIa chromogenic substrate hydrolysis assay; human plasma APTT assay [1] |
Why This Matters
For researchers investigating triazole-based anticoagulants, the N-2 regioisomer serves as a direct comparator to probe how triazole substitution position affects potency and selectivity, an investigation not possible with generic triazol-1-yl analogs alone.
- [1] Mottamal M, Al-Horani RA, Afosah DK. Triazol-1-yl Benzamides Promote Anticoagulant Activity via Inhibition of Factor XIIa. Cardiovasc Hematol Agents Med Chem. 2023;21(2):108-119. PMC10249145. View Source
